molecular formula C6H9N3O3 B1670411 6-diazo-5-oxo-L-norleucine CAS No. 157-03-9

6-diazo-5-oxo-L-norleucine

Numéro de catalogue B1670411
Numéro CAS: 157-03-9
Poids moléculaire: 171.15 g/mol
Clé InChI: YCWQAMGASJSUIP-YFKPBYRVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Diazo-5-oxo-L-norleucine (DON) is a non-proteinogenic L-alpha-amino acid . It is a glutamine antagonist that was originally isolated from Streptomyces in a sample of Peruvian soil . This diazo compound is biosynthesized from lysine by three enzymes in bacteria . It exhibits analgesic, antibacterial, antiviral, and anticancer properties .


Synthesis Analysis

DON is biosynthesized from lysine by three enzymes in bacteria . It was characterized in 1956 by Henry W Dion et al., who suggested a possible use in cancer therapy .


Molecular Structure Analysis

The molecular formula of DON is C6H9N3O3 . It has an average mass of 171.154 Da and a monoisotopic mass of 171.064392 Da .


Chemical Reactions Analysis

DON is used as an inhibitor of various glutamine-utilizing enzymes . Due to its similarity to glutamine, it can enter the catalytic centers of these enzymes and inhibit them by covalent binding, or more precisely, by alkylation .


Physical And Chemical Properties Analysis

DON is a water-soluble yellowish powder . It can be dissolved in aqueous solutions of methanol, acetone, or ethanol, but dissolution in absolute alcohols is difficult . Solutions of at least 50 μM DON in 0.9% NaCl are lightly yellowish .

Applications De Recherche Scientifique

DON is a glutamine antagonist that has been studied for over 60 years as a potential anticancer therapeutic . It works by inhibiting glutamine metabolism, which is essential for the rapid proliferation of cancer cells . Early clinical studies in the 1950s suggested antitumor activity, but later trials were hampered by dose-limiting nausea and vomiting .

Recently, there has been renewed interest in metabolic inhibitors like DON due to the recognition that multiple tumor types are glutamine-dependent . To circumvent gastrointestinal toxicity, prodrug strategies for DON have been developed to enhance delivery of the active compound to tumor tissues .

In addition to its potential as a cancer therapeutic, DON is also used as an inhibitor to study the function, specificity, and characteristics of cytidine triphosphate synthase 1 (CTPS1) and various glutaminases . It is used to inhibit glutamine flux between cells .

  • Biochemical Research

    • DON is used as an inhibitor of different glutamine utilizing enzymes . Due to its similarity to glutamine, it can enter catalytic centers of these enzymes and inhibits them by covalent binding, or more precisely by alkylation .
    • Some of the enzymes inhibited by DON include Carbamoyl phosphate synthase (CAD), CTP synthase (CTPS), FGAR amidotransferase, Guanosine monophosphate synthetase (GMPS), PRPP amidotransferase, Mitochondrial glutaminase, NAD synthase, and Asparagine synthetase .
  • Prodrug Development

    • To circumvent GI toxicity, prodrug strategies for DON have been developed to enhance delivery of the active compound to tumor tissues .
    • When these prodrugs are administered in a low daily dosing regimen, appropriate for metabolic inhibition, they are robustly effective without significant toxicity .
  • Nucleotide Synthesis Inhibition

    • DON is a cytotoxic inhibitor of many enzymes of nucleotide synthesis . It could be shown in vitro that DON treatment led to apoptosis, the programmed cell death . Different pathways were investigated .
  • Biosynthesis Research

    • This diazo compound is biosynthesized from lysine by three enzymes in bacteria . It is one of the most famous non-proteinogenic amino acids and was characterized in 1956 by Henry W Dion et al., who suggested a possible use in cancer therapy .
  • Prodrug Delivery

    • There’s ongoing research to develop prodrugs of DON with improved solubility, GI stability, and DON tumor delivery . One such prodrug, P11, showed excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor DON exposures .

Safety And Hazards

Clinical studies of DON were hampered by dose-limiting nausea and vomiting . To circumvent gastrointestinal toxicity, prodrug strategies for DON have been developed to enhance the delivery of the active compound to tumor tissues . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Orientations Futures

The recognition that multiple tumor types are glutamine-dependent has renewed interest in metabolic inhibitors such as DON . Prodrug strategies for DON have been developed to enhance delivery of the active compound to tumor tissues, including the CNS . Patients whose tumors have genetic, metabolic, or imaging biomarker evidence of glutamine dependence should be prioritized as candidates for future clinical evaluations of novel DON prodrugs .

Propriétés

IUPAC Name

(2S)-2-amino-6-diazo-5-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWQAMGASJSUIP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)C=[N+]=[N-])[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028846
Record name Diazooxonorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-diazo-5-oxo-L-norleucine

CAS RN

157-03-9
Record name 6-Diazo-5-oxo-L-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diazooxonorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazooxonorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-6-diazo-5-oxocaproic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-DIAZO-5-OXO-L-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03J0H273KZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-diazo-5-oxo-L-norleucine
Reactant of Route 2
Reactant of Route 2
6-diazo-5-oxo-L-norleucine
Reactant of Route 3
Reactant of Route 3
6-diazo-5-oxo-L-norleucine
Reactant of Route 4
6-diazo-5-oxo-L-norleucine
Reactant of Route 5
Reactant of Route 5
6-diazo-5-oxo-L-norleucine
Reactant of Route 6
6-diazo-5-oxo-L-norleucine

Citations

For This Compound
3,940
Citations
HW Dion, SA Fusari, ZL Jakubowski… - Journal of the …, 1956 - ACS Publications
… Ultraviolet absorption spectrum of 6-diazo-5-oxo-Lnorleucine in p 7.0 phosphate buffer. … acid showed conclusively that the structure was 6-diazo-5-oxo-L-norleucine since 6-diazo-5-oxo…
Number of citations: 137 pubs.acs.org
KM Lemberg, JJ Vornov, R Rais, BS Slusher - Molecular cancer therapeutics, 2018 - AACR
… The broadly active glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) has been studied for 60 years as a potential anticancer therapeutic. Clinical studies of DON in the 1950s …
Number of citations: 141 aacrjournals.org
G Lynch, N Kemeny, E Casper - American journal of clinical …, 1982 - journals.lww.com
… ON (6-Diazo-5-Oxo-L-Norleucine), an antitumor antibiotic isolated from cultures of … Pharmacological and initial therapeutic observations on 6-Diazo-5-Oxo-L-Norleucine (DON) in …
Number of citations: 55 journals.lww.com
DL Kisner, R Catane, FM Muggia - Cancer Chemo-and …, 1980 - Springer
… The compound 6-diazo-5-oxo-L-norleucine (DON) is an antibiotic that was isolated from a Streptomyces in 1953. It is a diazo analogue of L-glutamine and interferes in several reactions …
Number of citations: 38 link.springer.com
D Cervantes-Madrid, Y Romero… - BioMed Research …, 2015 - hindawi.com
… developed; nevertheless, lonidamine and 6-diazo-5-oxo-L-norleucine (DON) are two old … search using the words lonidamine and 6-diazo-5-oxo-L-norleucine (DON) was undertaken …
Number of citations: 113 www.hindawi.com
AA Ovejera, DP Houchens, R Catane, MA Sheridan… - Cancer research, 1979 - AACR
The chemotherapeutic effects of 6-diazo-5-oxo-l-norleucine (DON) and N-[N-γ-glutamyl-6-diazo-5-oxo-norleucinyl]-6-diazo-5-oxo-norleucine (azotomycin) were evaluated in a spectrum …
Number of citations: 68 aacrjournals.org
R Rais, A Jancarik, L Tenora… - Journal of medicinal …, 2016 - ACS Publications
The glutamine antagonist 6-diazo-5-oxo-l-norleucine (DON, 1) has shown robust anticancer efficacy in preclinical and clinical studies, but its development was halted due to marked …
Number of citations: 101 pubs.acs.org
RH Earhart, DJ Amato, A Yuang-Chi Chang… - Investigational new …, 1990 - Springer
… advanced soft tissue sarcoma, bone sarcoma, or mesothelioma were randomly assigned to one of two intravenous single-agent treatment regimens, either 6-diazo-5-oxo-l-norleucine (…
Number of citations: 60 link.springer.com
A Rahman, FP Smith, PVT Luc, PV Woolley - Investigational new drugs, 1985 - Springer
… The toxicity of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) administered as a 24 hour infusion has been evaluated. Studies of the clinical pharmacology of the drug have …
Number of citations: 46 link.springer.com
RK Barclay, E Garfinkel, MA Phillipps - Cancer research, 1962 - AACR
The tumor growth-inhibitor 6-diazo-5-oxo-l-norleucine (DON) was shown to inhibit, from 90 to 98 per cent, the incorporation of formate-C 14 into the purine bases of the nucleic acids …
Number of citations: 17 aacrjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.